molecular formula C16H16N8S B6453235 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549042-37-5

7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453235
CAS No.: 2549042-37-5
M. Wt: 352.4 g/mol
InChI Key: NMPYFVDVZACMOO-UHFFFAOYSA-N
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Description

7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine core substituted with a thieno[3,2-d]pyrimidine moiety and a piperazine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources . The resulting thieno[3,2-d]pyrimidine is then coupled with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and scalability. The use of automated synthesizers and high-throughput screening can also streamline the process, reducing the time and cost associated with large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can target the nitrogen atoms in the purine and piperazine rings. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[3,2-d]pyrimidine ring can yield sulfoxides or sulfones, while reduction of the purine ring can lead to dihydropurine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. The presence of the purine and thieno[3,2-d]pyrimidine rings suggests it could interact with nucleic acids or enzymes involved in DNA replication and repair.

Medicine

In medicine, derivatives of this compound are studied for their potential anti-cancer, anti-viral, and anti-inflammatory properties. The piperazine ring is a common motif in many pharmaceuticals, enhancing the compound’s bioavailability and metabolic stability.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine: Lacks the methyl group at position 7, which can affect its binding properties and biological activity.

    7-methyl-6-(4-{pyrimidin-4-yl}piperazin-1-yl)-7H-purine: Similar structure but without the thieno ring, which may result in different electronic properties and reactivity.

    7-methyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine: The position of the sulfur atom in the thieno ring is different, potentially altering its chemical behavior and biological interactions.

Uniqueness

The unique combination of the purine, thieno[3,2-d]pyrimidine, and piperazine rings in 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-22-10-21-14-12(22)15(19-9-18-14)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYFVDVZACMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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